Chebulagic Acid

Description

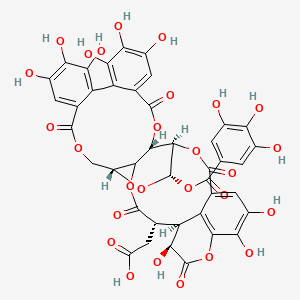

2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid has been reported in Euphorbia makinoi, Euphorbia humifusa, and other organisms with data available.

Properties

CAS No. |

23094-71-5 |

|---|---|

Molecular Formula |

C41H30O27 |

Molecular Weight |

954.7 g/mol |

IUPAC Name |

2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid |

InChI |

InChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31+,33-,34+,41-/m0/s1 |

InChI Key |

HGJXAVROWQLCTP-YABCKIEDSA-N |

Isomeric SMILES |

C1[C@@H]2C3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

Synonyms |

chebulagic acid |

Origin of Product |

United States |

Foundational & Exploratory

The King of Medicines' Treasure: A Technical Guide to Chebulagic Acid from Terminalia chebula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminalia chebula, revered in traditional medicine as the "King of Medicines," is a rich botanical source of a diverse array of phytochemicals. Among these, the ellagitannin chebulagic acid has garnered significant scientific attention for its potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the primary source of this compound, Terminalia chebula, and details the methodologies for its efficient isolation and purification. Furthermore, this document elucidates the molecular mechanisms underlying its therapeutic potential, with a particular focus on its modulation of the NF-κB and apoptosis signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of key processes are rendered using Graphviz to facilitate a clear understanding of the experimental workflows and biological pathways.

This compound: A Bioactive Ellagitannin

This compound is a hydrolyzable tannin found in significant quantities in the fruits of Terminalia chebula[1][2][3]. It is a benzopyran tannin known for its diverse pharmacological effects. The structure of this compound contributes to its potent antioxidant and anti-inflammatory properties[4]. The fruit of Terminalia chebula contains a high concentration of tannins, accounting for approximately 32% of its composition, with this compound being a major bioactive constituent[5].

Source: Terminalia chebula

Terminalia chebula Retz. (family Combretaceae), commonly known as black myrobalan or Haritaki, is a medium-sized tree native to South and Southeast Asia[6]. The dried fruits of this plant are a cornerstone of traditional medical systems like Ayurveda, Tibetan medicine, and Unani for treating a wide range of ailments[2][6][7]. The therapeutic properties of T. chebula are largely attributed to its rich phytochemical profile, which includes a variety of tannins, flavonoids, triterpenoids, and phenolic acids[1][3]. Notably, the fruits are a primary and abundant source of this compound[8][9].

Isolation and Purification of this compound from Terminalia chebula

The extraction and purification of this compound from Terminalia chebula fruits involve a multi-step process, beginning with the preparation of a crude extract followed by chromatographic separation. Various methods have been optimized to enhance the yield and purity of the final compound.

Extraction Methodologies

Several solvent systems and extraction techniques have been employed to efficiently extract this compound from the dried fruit powder of T. chebula. The choice of solvent significantly impacts the yield of this compound.

Table 1: Comparison of Extraction Solvents and Reported Yields of this compound

| Extraction Solvent | Plant Part | Reported Yield of this compound | Reference |

| 80% Ethanol (B145695) | Dried Fruit Powder | ~7.3% of the crude extract | |

| Methanol (B129727):Water (75:25 v/v) | Dried Fruit Pericarp | 8-14% by weight in the extract | |

| Methanol:Water (40:60 v/v) | Dried Fruit Pericarp | High levels reported | |

| Supercritical Fluid Extraction (with 50% ethanol modifier) | Fruit Powder | 96.10% ± 3.34 (w/w) in the extract |

Detailed Experimental Protocol: A Synthesized Approach

This protocol integrates findings from multiple studies to provide a comprehensive workflow for the isolation and purification of this compound.

Step 1: Preparation of Plant Material

-

Obtain dried fruits of Terminalia chebula.

-

Remove the seeds and pulverize the fruit pericarp into a fine powder (e.g., 120 mesh size).

Step 2: Solvent Extraction

-

Macerate the dried fruit powder with 80% ethanol at a solid-to-solvent ratio of 1:6 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24 hours.

-

Filter the extract through a fine cloth or filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Step 3: Purification by Column Chromatography

-

Method A: Open Column Chromatography (ODS)

-

Dissolve the crude extract in 20% methanol and centrifuge to remove insoluble matter.

-

Pack an open column with octadecylsilane (B103800) (ODS) silica (B1680970) gel.

-

Load the supernatant onto the column.

-

Elute the column with a stepwise gradient of methanol in water. Start with 20% methanol to elute more polar compounds.

-

Increase the methanol concentration to 35% to elute this compound.

-

Collect the fractions and monitor them by High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

The purified this compound can be recrystallized from hot water.

-

-

Method B: High-Speed Counter-Current Chromatography (HSCCC)

-

Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:20:1:20 v/v/v/v).

-

Dissolve the crude extract in the lower phase of the solvent system.

-

Perform HSCCC separation. From 300 mg of a crude extract, approximately 33.2 mg of this compound with a purity of 95.3% can be obtained in a single step.

-

Step 4: Purity Assessment by HPLC

-

Analyze the purity of the isolated this compound using a reverse-phase HPLC system.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (B) in water with 0.1% formic acid (A).

-

Detection: UV detector at 278 nm.

Experimental Workflow Diagram

References

- 1. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates DSS-induced colitis in mice by improving oxidative stress, inflammation and the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The King of Medicines' Treasure: A Technical Guide to Chebulagic Acid from Terminalia chebula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminalia chebula, revered in traditional medicine as the "King of Medicines," is a rich botanical source of a diverse array of phytochemicals. Among these, the ellagitannin chebulagic acid has garnered significant scientific attention for its potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the primary source of this compound, Terminalia chebula, and details the methodologies for its efficient isolation and purification. Furthermore, this document elucidates the molecular mechanisms underlying its therapeutic potential, with a particular focus on its modulation of the NF-κB and apoptosis signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of key processes are rendered using Graphviz to facilitate a clear understanding of the experimental workflows and biological pathways.

This compound: A Bioactive Ellagitannin

This compound is a hydrolyzable tannin found in significant quantities in the fruits of Terminalia chebula[1][2][3]. It is a benzopyran tannin known for its diverse pharmacological effects. The structure of this compound contributes to its potent antioxidant and anti-inflammatory properties[4]. The fruit of Terminalia chebula contains a high concentration of tannins, accounting for approximately 32% of its composition, with this compound being a major bioactive constituent[5].

Source: Terminalia chebula

Terminalia chebula Retz. (family Combretaceae), commonly known as black myrobalan or Haritaki, is a medium-sized tree native to South and Southeast Asia[6]. The dried fruits of this plant are a cornerstone of traditional medical systems like Ayurveda, Tibetan medicine, and Unani for treating a wide range of ailments[2][6][7]. The therapeutic properties of T. chebula are largely attributed to its rich phytochemical profile, which includes a variety of tannins, flavonoids, triterpenoids, and phenolic acids[1][3]. Notably, the fruits are a primary and abundant source of this compound[8][9].

Isolation and Purification of this compound from Terminalia chebula

The extraction and purification of this compound from Terminalia chebula fruits involve a multi-step process, beginning with the preparation of a crude extract followed by chromatographic separation. Various methods have been optimized to enhance the yield and purity of the final compound.

Extraction Methodologies

Several solvent systems and extraction techniques have been employed to efficiently extract this compound from the dried fruit powder of T. chebula. The choice of solvent significantly impacts the yield of this compound.

Table 1: Comparison of Extraction Solvents and Reported Yields of this compound

| Extraction Solvent | Plant Part | Reported Yield of this compound | Reference |

| 80% Ethanol | Dried Fruit Powder | ~7.3% of the crude extract | |

| Methanol:Water (75:25 v/v) | Dried Fruit Pericarp | 8-14% by weight in the extract | |

| Methanol:Water (40:60 v/v) | Dried Fruit Pericarp | High levels reported | |

| Supercritical Fluid Extraction (with 50% ethanol modifier) | Fruit Powder | 96.10% ± 3.34 (w/w) in the extract |

Detailed Experimental Protocol: A Synthesized Approach

This protocol integrates findings from multiple studies to provide a comprehensive workflow for the isolation and purification of this compound.

Step 1: Preparation of Plant Material

-

Obtain dried fruits of Terminalia chebula.

-

Remove the seeds and pulverize the fruit pericarp into a fine powder (e.g., 120 mesh size).

Step 2: Solvent Extraction

-

Macerate the dried fruit powder with 80% ethanol at a solid-to-solvent ratio of 1:6 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24 hours.

-

Filter the extract through a fine cloth or filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Step 3: Purification by Column Chromatography

-

Method A: Open Column Chromatography (ODS)

-

Dissolve the crude extract in 20% methanol and centrifuge to remove insoluble matter.

-

Pack an open column with octadecylsilane (ODS) silica gel.

-

Load the supernatant onto the column.

-

Elute the column with a stepwise gradient of methanol in water. Start with 20% methanol to elute more polar compounds.

-

Increase the methanol concentration to 35% to elute this compound.

-

Collect the fractions and monitor them by High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

The purified this compound can be recrystallized from hot water.

-

-

Method B: High-Speed Counter-Current Chromatography (HSCCC)

-

Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:20:1:20 v/v/v/v).

-

Dissolve the crude extract in the lower phase of the solvent system.

-

Perform HSCCC separation. From 300 mg of a crude extract, approximately 33.2 mg of this compound with a purity of 95.3% can be obtained in a single step.

-

Step 4: Purity Assessment by HPLC

-

Analyze the purity of the isolated this compound using a reverse-phase HPLC system.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B) in water with 0.1% formic acid (A).

-

Detection: UV detector at 278 nm.

Experimental Workflow Diagram

References

- 1. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates DSS-induced colitis in mice by improving oxidative stress, inflammation and the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chebulagic Acid: A Multi-Faceted Inhibitor of Cancer Progression

A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chebulagic acid (CA), a hydrolysable tannin derived from the medicinal plant Terminalia chebula, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive in vitro and in vivo studies have elucidated its ability to modulate a multitude of cellular processes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[1][2] This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, with a focus on its impact on apoptosis, cell cycle regulation, and key signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A fundamental mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.[3][4] This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.

1.1. Intrinsic (Mitochondrial) Pathway

This compound disrupts the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade.[3][4] This leads to the release of cytochrome c from the mitochondria into the cytoplasm.[5][6] Cytoplasmic cytochrome c then activates caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[5][6]

Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. It upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][3] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization and apoptosis.[5]

1.2. Regulation of Reactive Oxygen Species (ROS)

This compound has been shown to regulate the levels of reactive oxygen species (ROS) within cancer cells, which in turn triggers apoptotic processes.[1] Increased intracellular ROS generation can lead to diminished mitochondrial membrane potential, oxidative DNA damage, and nuclear fragmentation, all hallmarks of apoptosis.[1][7][8]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, this compound effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest.[5]

2.1. G1 Phase Arrest

Studies have demonstrated that this compound can cause an arrest of cancer cells in the G1 phase of the cell cycle.[5][6] This is mediated by an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p27.[3][5] By inhibiting the activity of CDKs, p27 prevents the cell from transitioning from the G1 to the S phase, thereby inhibiting DNA replication and cell division.

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is intricately linked to its ability to interfere with multiple oncogenic signaling pathways.

3.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound inhibits the NF-κB signaling pathway by suppressing the degradation of its inhibitor, IκBα.[4][5] By stabilizing IκBα, this compound prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2.[5]

Caption: this compound inhibits the NF-κB signaling pathway.

3.2. AURKA/β-catenin/Wnt Signaling Pathway

The Aurora Kinase A (AURKA)/β-catenin/Wnt signaling pathway plays a vital role in cell proliferation, apoptosis, and invasion.[9] this compound has been shown to suppress this pathway by decreasing the levels of AURKA.[1][9] This, in turn, leads to the suppression of β-catenin, p-GSK3β, and AXIN2, key components of the Wnt signaling cascade.[1]

Caption: this compound suppresses the AURKA/β-catenin/Wnt pathway.

3.3. COX/LOX Pathways

This compound has been identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1][10] Both COX-2 and 5-LOX are pivotal enzymes in the metabolism of arachidonic acid and are often upregulated in inflammation and various cancers.[1] By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory and pro-tumorigenic mediators.

3.4. Anti-Angiogenic and Anti-Metastatic Effects

This compound exhibits anti-angiogenic properties by targeting the formation of new blood vessels that are essential for tumor growth.[1] It hinders the activation of VEGFR2, a key step in VEGF signaling, and obstructs the phosphorylation of GSK-3β-dependent β-catenin, which is crucial for VE-cadherin–β-catenin signaling.[1] Furthermore, it has been shown to downregulate the expression of multidrug resistance protein-1 (MDR-1), potentially enhancing the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin.[1]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Y79 | Retinoblastoma | 50 | [5] |

| HCT-15 | Colon Cancer | 20.3 ± 0.23 | [10] |

| COLO-205 | Colon Cancer | 18 ± 0.2186 | [10] |

| MDA-MB-231 | Breast Cancer | 26.2 ± 0.472 | [10] |

| DU-145 | Prostate Cancer | 28.54 ± 0.389 | [10] |

| K562 | Chronic Myelogenous Leukemia | 30.66 ± 0.36 | [10] |

| HR8348 | Colorectal Carcinoma | 81.19 ± 6.05 (in inferior triphala) | [11] |

| LoVo | Colorectal Carcinoma | 87.34 ± 4.62 (in inferior triphala) | [11] |

| LS174T | Colorectal Carcinoma | 80.66 ± 6.38 (in inferior triphala) | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of this compound.

5.1. Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.001 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5][10]

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

5.2. Western Blotting for Protein Expression Analysis

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size using gel electrophoresis, transferring them to a solid support (membrane), and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p27, NF-κB, β-catenin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

5.3. Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Principle: Flow cytometry is a laser-based technology that allows for the multi-parametric analysis of individual cells. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the DNA content. For apoptosis, specific fluorescent probes are used to detect apoptotic markers like phosphatidylserine (B164497) externalization (Annexin V) or changes in mitochondrial membrane potential.

-

Protocol (Cell Cycle Analysis):

-

Harvest this compound-treated and control cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined based on the fluorescence intensity.

-

-

Protocol (Apoptosis Analysis - Annexin V/PI Staining):

-

Harvest treated and control cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent due to its multifaceted mechanism of action. It effectively induces apoptosis, causes cell cycle arrest, and modulates key oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development. Future investigations should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for synergistic combinations with existing chemotherapeutic agents to fully realize the therapeutic promise of this compound in oncology.[2]

References

- 1. texilajournal.com [texilajournal.com]

- 2. A Review on Anticancer Properties of this compound from Terminalia chebula | Texila Journal [texilajournal.com]

- 3. nveo.org [nveo.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the Anti-cancer Efficiency of this compound-Mediated Apoptotic Mechanisms in HepG2 Cell Line [imrpress.com]

- 8. scialert.net [scialert.net]

- 9. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chebulinic acid derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Chebulagic Acid: A Multi-Faceted Inhibitor of Cancer Progression

A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chebulagic acid (CA), a hydrolysable tannin derived from the medicinal plant Terminalia chebula, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive in vitro and in vivo studies have elucidated its ability to modulate a multitude of cellular processes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[1][2] This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, with a focus on its impact on apoptosis, cell cycle regulation, and key signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A fundamental mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.[3][4] This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.

1.1. Intrinsic (Mitochondrial) Pathway

This compound disrupts the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade.[3][4] This leads to the release of cytochrome c from the mitochondria into the cytoplasm.[5][6] Cytoplasmic cytochrome c then activates caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[5][6]

Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. It upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][3] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization and apoptosis.[5]

1.2. Regulation of Reactive Oxygen Species (ROS)

This compound has been shown to regulate the levels of reactive oxygen species (ROS) within cancer cells, which in turn triggers apoptotic processes.[1] Increased intracellular ROS generation can lead to diminished mitochondrial membrane potential, oxidative DNA damage, and nuclear fragmentation, all hallmarks of apoptosis.[1][7][8]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, this compound effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest.[5]

2.1. G1 Phase Arrest

Studies have demonstrated that this compound can cause an arrest of cancer cells in the G1 phase of the cell cycle.[5][6] This is mediated by an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p27.[3][5] By inhibiting the activity of CDKs, p27 prevents the cell from transitioning from the G1 to the S phase, thereby inhibiting DNA replication and cell division.

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is intricately linked to its ability to interfere with multiple oncogenic signaling pathways.

3.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound inhibits the NF-κB signaling pathway by suppressing the degradation of its inhibitor, IκBα.[4][5] By stabilizing IκBα, this compound prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2.[5]

Caption: this compound inhibits the NF-κB signaling pathway.

3.2. AURKA/β-catenin/Wnt Signaling Pathway

The Aurora Kinase A (AURKA)/β-catenin/Wnt signaling pathway plays a vital role in cell proliferation, apoptosis, and invasion.[9] this compound has been shown to suppress this pathway by decreasing the levels of AURKA.[1][9] This, in turn, leads to the suppression of β-catenin, p-GSK3β, and AXIN2, key components of the Wnt signaling cascade.[1]

Caption: this compound suppresses the AURKA/β-catenin/Wnt pathway.

3.3. COX/LOX Pathways

This compound has been identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1][10] Both COX-2 and 5-LOX are pivotal enzymes in the metabolism of arachidonic acid and are often upregulated in inflammation and various cancers.[1] By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory and pro-tumorigenic mediators.

3.4. Anti-Angiogenic and Anti-Metastatic Effects

This compound exhibits anti-angiogenic properties by targeting the formation of new blood vessels that are essential for tumor growth.[1] It hinders the activation of VEGFR2, a key step in VEGF signaling, and obstructs the phosphorylation of GSK-3β-dependent β-catenin, which is crucial for VE-cadherin–β-catenin signaling.[1] Furthermore, it has been shown to downregulate the expression of multidrug resistance protein-1 (MDR-1), potentially enhancing the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin.[1]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Y79 | Retinoblastoma | 50 | [5] |

| HCT-15 | Colon Cancer | 20.3 ± 0.23 | [10] |

| COLO-205 | Colon Cancer | 18 ± 0.2186 | [10] |

| MDA-MB-231 | Breast Cancer | 26.2 ± 0.472 | [10] |

| DU-145 | Prostate Cancer | 28.54 ± 0.389 | [10] |

| K562 | Chronic Myelogenous Leukemia | 30.66 ± 0.36 | [10] |

| HR8348 | Colorectal Carcinoma | 81.19 ± 6.05 (in inferior triphala) | [11] |

| LoVo | Colorectal Carcinoma | 87.34 ± 4.62 (in inferior triphala) | [11] |

| LS174T | Colorectal Carcinoma | 80.66 ± 6.38 (in inferior triphala) | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of this compound.

5.1. Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.001 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5][10]

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

5.2. Western Blotting for Protein Expression Analysis

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size using gel electrophoresis, transferring them to a solid support (membrane), and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p27, NF-κB, β-catenin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

5.3. Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Principle: Flow cytometry is a laser-based technology that allows for the multi-parametric analysis of individual cells. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the DNA content. For apoptosis, specific fluorescent probes are used to detect apoptotic markers like phosphatidylserine externalization (Annexin V) or changes in mitochondrial membrane potential.

-

Protocol (Cell Cycle Analysis):

-

Harvest this compound-treated and control cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined based on the fluorescence intensity.

-

-

Protocol (Apoptosis Analysis - Annexin V/PI Staining):

-

Harvest treated and control cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent due to its multifaceted mechanism of action. It effectively induces apoptosis, causes cell cycle arrest, and modulates key oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development. Future investigations should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for synergistic combinations with existing chemotherapeutic agents to fully realize the therapeutic promise of this compound in oncology.[2]

References

- 1. texilajournal.com [texilajournal.com]

- 2. A Review on Anticancer Properties of this compound from Terminalia chebula | Texila Journal [texilajournal.com]

- 3. nveo.org [nveo.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the Anti-cancer Efficiency of this compound-Mediated Apoptotic Mechanisms in HepG2 Cell Line [imrpress.com]

- 8. scialert.net [scialert.net]

- 9. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chebulinic acid derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Chebulagic Acid: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antioxidant and free radical scavenging properties of chebulagic acid, a prominent hydrolyzable tannin found in various medicinal plants, most notably Terminalia chebula. The guide synthesizes quantitative data, details common experimental protocols, and visualizes the underlying biochemical mechanisms to serve as a comprehensive resource for research and development.

Quantitative Antioxidant Activity

This compound has demonstrated potent antioxidant and free radical scavenging capabilities across a range of in vitro assays. Its efficacy is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates greater antioxidant potency. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay Type | Radical | IC50 Value (µM) | Reference |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 1.4 ± 0.0173 | [1] |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 1.7 ± 0.023 | [1] |

Table 2: Additional Antioxidant Metrics

| Assay / Metric | Observation | Source / Condition | Reference |

| DPPH Radical Scavenging | 96.82% scavenging activity | Encapsulated this compound | [2] |

Note: The antioxidant activity of this compound is concentration-dependent.

Experimental Protocols

The following sections detail the standard methodologies used to evaluate the antioxidant and free radical scavenging activity of compounds like this compound.

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from deep purple to yellow. The change in absorbance is measured spectrophotometrically.[3]

Principle: Antioxidant-H + DPPH• (Purple) → Antioxidant• + DPPH-H (Yellow)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (typically 0.1 mM to 0.2 mg/mL) in a suitable solvent like methanol (B129727) or ethanol (B145695).[3][4] The solution should be freshly prepared and kept in the dark to prevent degradation.[3]

-

Prepare various concentrations of this compound in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[3]

-

-

Reaction Mixture:

-

Incubation:

-

Measurement:

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[4][5]

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

-

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is quantified spectrophotometrically.[6]

Principle: Antioxidant + ABTS•+ (Blue/Green) → Oxidized Antioxidant + ABTS (Colorless)

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[7][8]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7][9]

-

Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[6][7]

-

-

Reaction Mixture:

-

Add a small volume of the this compound sample (or standard) to a larger volume of the diluted ABTS•+ solution.[6]

-

-

Incubation:

-

Incubate the reaction mixture for a specified time (e.g., 6 minutes) at room temperature.[9]

-

-

Measurement:

-

Calculation:

-

The scavenging percentage is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

This assay evaluates the ability of a compound to scavenge superoxide (B77818) radicals, which are biologically significant reactive oxygen species. A common method involves generating superoxide radicals in a non-enzymatic system (e.g., PMS-NADH) and detecting them with nitroblue tetrazolium (NBT), which is reduced to a colored formazan (B1609692) product.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of Tris-HCl buffer, NBT (Nitroblue Tetrazolium), NADH (Nicotinamide Adenine Dinucleotide, reduced form), and PMS (Phenazine Methosulfate).[10]

-

-

Reaction Mixture:

-

In a reaction tube, combine the buffer, NBT solution, NADH solution, and the this compound sample at various concentrations.[10]

-

-

Reaction Initiation:

-

Initiate the reaction by adding the PMS solution. This starts the generation of superoxide radicals from the oxidation of NADH.[10] The superoxide radicals then reduce NBT to formazan.

-

-

Incubation:

-

Incubate the mixture at room temperature for a defined period (e.g., 5-10 minutes).

-

-

Measurement:

-

Calculation:

-

The scavenging activity is determined by the degree of inhibition of NBT reduction, calculated relative to a control without the scavenger.

-

The hydroxyl radical is the most reactive of the oxygen free radicals. This assay typically uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate •OH radicals, which then degrade a detector molecule, such as 2-deoxyribose. The antioxidant's capacity to scavenge •OH is measured by its ability to prevent this degradation.[12]

Methodology:

-

Reagent Preparation:

-

Prepare solutions of phosphate buffer (pH 7.4), 2-deoxyribose, ferrous sulfate (B86663) (FeSO₄) premixed with EDTA, and hydrogen peroxide (H₂O₂).[13]

-

-

Reaction Mixture:

-

Combine the buffer, 2-deoxyribose, FeSO₄-EDTA complex, H₂O₂, and the this compound sample in a test tube.[13]

-

-

Incubation:

-

Color Development:

-

Stop the reaction and induce color development by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture in a boiling water bath (e.g., for 15-30 minutes). The degradation products of deoxyribose react with TBA to form a pink chromogen.[13]

-

-

Measurement:

-

After cooling, measure the absorbance of the pink solution at approximately 532 nm.[13]

-

-

Calculation:

-

A lower absorbance in the presence of the sample indicates protection of the deoxyribose and thus, scavenging of hydroxyl radicals.

-

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and indirect action via the modulation of cellular antioxidant defense pathways.

Due to its polyphenolic structure, rich in hydroxyl groups, this compound can directly donate hydrogen atoms or electrons to neutralize a wide array of reactive oxygen species (ROS) and other free radicals. This action terminates radical chain reactions, preventing oxidative damage to vital cellular components like lipids, proteins, and DNA.[15][16]

Caption: Direct free radical scavenging by this compound.

Beyond direct scavenging, related compounds like chebulic acid have been shown to bolster the cell's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[17][18][19] Phenolic compounds are known to influence such redox-mediated transcription factors.[15] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[17][20] This leads to an upregulated and coordinated antioxidant response. The activation of Nrf2 may be mediated by upstream kinases like Mitogen-Activated Protein Kinases (MAPKs).[17]

Caption: Nrf2-ARE antioxidant pathway modulation.

Conclusion

This compound is a highly effective natural antioxidant. Quantitative data from DPPH and ABTS assays confirm its potent free radical scavenging activity, with low micromolar IC50 values. Its mechanism of action is twofold: it can directly neutralize a variety of reactive oxygen species through its polyphenolic structure, and it has the potential to upregulate the body's endogenous antioxidant defenses via cellular signaling pathways like Nrf2/ARE. This dual action makes this compound a compelling candidate for further research and development in contexts where mitigating oxidative stress is a key therapeutic goal, including in neurodegenerative diseases, inflammation, and cancer. The standardized protocols provided herein offer a foundation for the consistent and reliable evaluation of its antioxidant properties in future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. iomcworld.com [iomcworld.com]

- 5. mdpi.com [mdpi.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. mdpi.com [mdpi.com]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. nveo.org [nveo.org]

- 16. texilajournal.com [texilajournal.com]

- 17. Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chebulic Acid Prevents Hypoxia Insult via Nrf2/ARE Pathway in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chebulic Acid Prevents Hypoxia Insult via Nrf2/ARE Pathway in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

Chebulagic Acid: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antioxidant and free radical scavenging properties of chebulagic acid, a prominent hydrolyzable tannin found in various medicinal plants, most notably Terminalia chebula. The guide synthesizes quantitative data, details common experimental protocols, and visualizes the underlying biochemical mechanisms to serve as a comprehensive resource for research and development.

Quantitative Antioxidant Activity

This compound has demonstrated potent antioxidant and free radical scavenging capabilities across a range of in vitro assays. Its efficacy is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates greater antioxidant potency. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay Type | Radical | IC50 Value (µM) | Reference |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 1.4 ± 0.0173 | [1] |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 1.7 ± 0.023 | [1] |

Table 2: Additional Antioxidant Metrics

| Assay / Metric | Observation | Source / Condition | Reference |

| DPPH Radical Scavenging | 96.82% scavenging activity | Encapsulated this compound | [2] |

Note: The antioxidant activity of this compound is concentration-dependent.

Experimental Protocols

The following sections detail the standard methodologies used to evaluate the antioxidant and free radical scavenging activity of compounds like this compound.

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from deep purple to yellow. The change in absorbance is measured spectrophotometrically.[3]

Principle: Antioxidant-H + DPPH• (Purple) → Antioxidant• + DPPH-H (Yellow)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (typically 0.1 mM to 0.2 mg/mL) in a suitable solvent like methanol or ethanol.[3][4] The solution should be freshly prepared and kept in the dark to prevent degradation.[3]

-

Prepare various concentrations of this compound in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[3]

-

-

Reaction Mixture:

-

Incubation:

-

Measurement:

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[4][5]

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

-

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is quantified spectrophotometrically.[6]

Principle: Antioxidant + ABTS•+ (Blue/Green) → Oxidized Antioxidant + ABTS (Colorless)

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[7][8]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7][9]

-

Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[6][7]

-

-

Reaction Mixture:

-

Add a small volume of the this compound sample (or standard) to a larger volume of the diluted ABTS•+ solution.[6]

-

-

Incubation:

-

Incubate the reaction mixture for a specified time (e.g., 6 minutes) at room temperature.[9]

-

-

Measurement:

-

Calculation:

-

The scavenging percentage is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are biologically significant reactive oxygen species. A common method involves generating superoxide radicals in a non-enzymatic system (e.g., PMS-NADH) and detecting them with nitroblue tetrazolium (NBT), which is reduced to a colored formazan product.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of Tris-HCl buffer, NBT (Nitroblue Tetrazolium), NADH (Nicotinamide Adenine Dinucleotide, reduced form), and PMS (Phenazine Methosulfate).[10]

-

-

Reaction Mixture:

-

In a reaction tube, combine the buffer, NBT solution, NADH solution, and the this compound sample at various concentrations.[10]

-

-

Reaction Initiation:

-

Initiate the reaction by adding the PMS solution. This starts the generation of superoxide radicals from the oxidation of NADH.[10] The superoxide radicals then reduce NBT to formazan.

-

-

Incubation:

-

Incubate the mixture at room temperature for a defined period (e.g., 5-10 minutes).

-

-

Measurement:

-

Calculation:

-

The scavenging activity is determined by the degree of inhibition of NBT reduction, calculated relative to a control without the scavenger.

-

The hydroxyl radical is the most reactive of the oxygen free radicals. This assay typically uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate •OH radicals, which then degrade a detector molecule, such as 2-deoxyribose. The antioxidant's capacity to scavenge •OH is measured by its ability to prevent this degradation.[12]

Methodology:

-

Reagent Preparation:

-

Prepare solutions of phosphate buffer (pH 7.4), 2-deoxyribose, ferrous sulfate (FeSO₄) premixed with EDTA, and hydrogen peroxide (H₂O₂).[13]

-

-

Reaction Mixture:

-

Combine the buffer, 2-deoxyribose, FeSO₄-EDTA complex, H₂O₂, and the this compound sample in a test tube.[13]

-

-

Incubation:

-

Color Development:

-

Stop the reaction and induce color development by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture in a boiling water bath (e.g., for 15-30 minutes). The degradation products of deoxyribose react with TBA to form a pink chromogen.[13]

-

-

Measurement:

-

After cooling, measure the absorbance of the pink solution at approximately 532 nm.[13]

-

-

Calculation:

-

A lower absorbance in the presence of the sample indicates protection of the deoxyribose and thus, scavenging of hydroxyl radicals.

-

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and indirect action via the modulation of cellular antioxidant defense pathways.

Due to its polyphenolic structure, rich in hydroxyl groups, this compound can directly donate hydrogen atoms or electrons to neutralize a wide array of reactive oxygen species (ROS) and other free radicals. This action terminates radical chain reactions, preventing oxidative damage to vital cellular components like lipids, proteins, and DNA.[15][16]

Caption: Direct free radical scavenging by this compound.

Beyond direct scavenging, related compounds like chebulic acid have been shown to bolster the cell's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[17][18][19] Phenolic compounds are known to influence such redox-mediated transcription factors.[15] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[17][20] This leads to an upregulated and coordinated antioxidant response. The activation of Nrf2 may be mediated by upstream kinases like Mitogen-Activated Protein Kinases (MAPKs).[17]

Caption: Nrf2-ARE antioxidant pathway modulation.

Conclusion

This compound is a highly effective natural antioxidant. Quantitative data from DPPH and ABTS assays confirm its potent free radical scavenging activity, with low micromolar IC50 values. Its mechanism of action is twofold: it can directly neutralize a variety of reactive oxygen species through its polyphenolic structure, and it has the potential to upregulate the body's endogenous antioxidant defenses via cellular signaling pathways like Nrf2/ARE. This dual action makes this compound a compelling candidate for further research and development in contexts where mitigating oxidative stress is a key therapeutic goal, including in neurodegenerative diseases, inflammation, and cancer. The standardized protocols provided herein offer a foundation for the consistent and reliable evaluation of its antioxidant properties in future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. iomcworld.com [iomcworld.com]

- 5. mdpi.com [mdpi.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. mdpi.com [mdpi.com]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. nveo.org [nveo.org]

- 16. texilajournal.com [texilajournal.com]

- 17. Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chebulic Acid Prevents Hypoxia Insult via Nrf2/ARE Pathway in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chebulic Acid Prevents Hypoxia Insult via Nrf2/ARE Pathway in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

Chebulagic Acid: A Technical Guide to its Anti-inflammatory Pathways and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chebulagic acid, a benzopyran tannin isolated from the fruits of Terminalia chebula, has emerged as a potent anti-inflammatory agent with significant therapeutic potential.[1][2] Its multifaceted mechanism of action involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This technical guide provides an in-depth exploration of the anti-inflammatory pathways and molecular targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Anti-inflammatory Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects through the inhibition of several critical signaling cascades and enzymes involved in the inflammatory response.

Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A primary mechanism of this compound's anti-inflammatory action is its ability to dually inhibit both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These enzymes are pivotal in the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. This compound has demonstrated potent and preferential inhibition of COX-2, the inducible isoform of COX that is upregulated during inflammation, over the constitutively expressed COX-1.[4][5] This selective inhibition is a desirable characteristic for anti-inflammatory drug candidates, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to be a potent inhibitor of NF-κB activation in various cell types, including macrophages and endothelial cells.[6][7] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6][8] This action sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[6]

Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in the production of pro-inflammatory cytokines and enzymes.[9] this compound has been demonstrated to suppress the phosphorylation of p38, ERK1/2, and JNK in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages.[6] By inhibiting the activation of these MAPKs, this compound effectively downregulates the expression of inflammatory mediators.[6][10]

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[11] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Emerging evidence suggests that this compound can attenuate the expression of key components of the inflammasome machinery, including NLRP3, ASC, and Caspase-1.[12] This leads to a significant reduction in the release of IL-1β and IL-18, highlighting another important anti-inflammatory mechanism of this compound.[12]

Potential Interaction with the JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a significant role in immunity and inflammation.[13][14] While the direct inhibitory effect of this compound on the JAK-STAT pathway is not as extensively documented as its effects on NF-κB and MAPKs, its ability to modulate the production of cytokines that utilize this pathway suggests a potential indirect regulatory role. Further research is warranted to elucidate the precise interactions between this compound and the JAK-STAT signaling cascade in the context of inflammation.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of this compound against key inflammatory enzymes and its effects on inflammatory mediators.

| Enzyme | IC50 (µM) | Reference |

| COX-1 | 15.0 ± 0.288 | [3][4] |

| COX-2 | 0.92 ± 0.011 | [3][4] |

| 5-LOX | 2.1 ± 0.057 | [3][4] |

| Cell Line | Treatment | Effect | Concentration | Reference |

| RAW 264.7 macrophages | LPS | Inhibition of NO production | - | [6] |

| RAW 264.7 macrophages | LPS | Down-regulation of iNOS and COX-2 | - | [6] |

| RAW 264.7 macrophages | LPS | Down-regulation of TNF-α and IL-6 | - | [6] |

| A549 lung epithelial cells | CoV2-SP | Reduction of IL-6, IL-1β, and IL-18 release | 0-20 µg/mL | [12] |

| A549 lung epithelial cells | CoV2-SP | Attenuation of NLRP3, ASC, and Caspase-1 expression | 0-20 µg/mL | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells are commonly used.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for MTT, 6-well for Western blot/RT-PCR). Allow cells to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours).

MTT Assay for Cell Viability

-

After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[3]

-

Incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot for Protein Expression and Phosphorylation

-

Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.[16]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, iNOS, COX-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Collect cell culture supernatants after treatment.

-

ELISA Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the specific ELISA kit.[17]

-

Standard Curve: Generate a standard curve using recombinant cytokines provided in the kit.

-

Quantification: Measure the absorbance at 450 nm and calculate the cytokine concentrations in the samples based on the standard curve.[17]

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

RNA Extraction: After treatment, extract total RNA from the cells using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[1][18]

-

Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[18]

Conclusion

This compound is a promising natural compound with potent anti-inflammatory properties. Its ability to target multiple key inflammatory pathways, including the dual inhibition of COX and LOX, and the suppression of NF-κB, MAPK, and NLRP3 inflammasome signaling, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to further elucidating the mechanisms of action of this compound and translating these findings into clinical applications. Future investigations into its effects on the JAK-STAT pathway and in vivo efficacy in various inflammatory disease models are warranted to fully realize its therapeutic potential.

References

- 1. Effects of rotenone on inducible nitric oxide synthase and cyclooxygenase-2 mRNA levels detected by real-time PCR in a rat bladder ischemia/reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. protocols.io [protocols.io]

- 4. Inhibition of SARS-CoV-2-Induced NLRP3 Inflammasome-Mediated Lung Cell Inflammation by Triphala-Loaded Nanoparticle Targeting Spike Glycoprotein S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. RAW264.7 cell viability via MTT assay and possible factor analysis | Semantic Scholar [semanticscholar.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. mdpi.com [mdpi.com]

- 14. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 17. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Chebulagic Acid: A Technical Guide to its Anti-inflammatory Pathways and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chebulagic acid, a benzopyran tannin isolated from the fruits of Terminalia chebula, has emerged as a potent anti-inflammatory agent with significant therapeutic potential.[1][2] Its multifaceted mechanism of action involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This technical guide provides an in-depth exploration of the anti-inflammatory pathways and molecular targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Anti-inflammatory Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects through the inhibition of several critical signaling cascades and enzymes involved in the inflammatory response.

Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A primary mechanism of this compound's anti-inflammatory action is its ability to dually inhibit both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These enzymes are pivotal in the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound has demonstrated potent and preferential inhibition of COX-2, the inducible isoform of COX that is upregulated during inflammation, over the constitutively expressed COX-1.[4][5] This selective inhibition is a desirable characteristic for anti-inflammatory drug candidates, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to be a potent inhibitor of NF-κB activation in various cell types, including macrophages and endothelial cells.[6][7] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6][8] This action sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[6]

Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in the production of pro-inflammatory cytokines and enzymes.[9] this compound has been demonstrated to suppress the phosphorylation of p38, ERK1/2, and JNK in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages.[6] By inhibiting the activation of these MAPKs, this compound effectively downregulates the expression of inflammatory mediators.[6][10]

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[11] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Emerging evidence suggests that this compound can attenuate the expression of key components of the inflammasome machinery, including NLRP3, ASC, and Caspase-1.[12] This leads to a significant reduction in the release of IL-1β and IL-18, highlighting another important anti-inflammatory mechanism of this compound.[12]

Potential Interaction with the JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a significant role in immunity and inflammation.[13][14] While the direct inhibitory effect of this compound on the JAK-STAT pathway is not as extensively documented as its effects on NF-κB and MAPKs, its ability to modulate the production of cytokines that utilize this pathway suggests a potential indirect regulatory role. Further research is warranted to elucidate the precise interactions between this compound and the JAK-STAT signaling cascade in the context of inflammation.